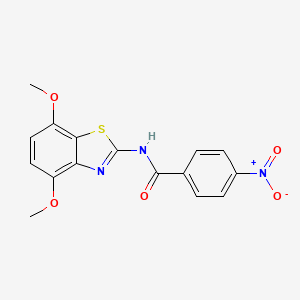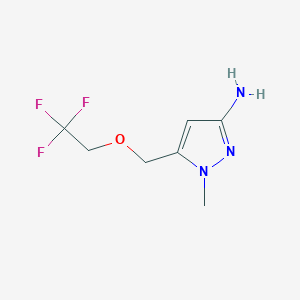
1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazol-3-amine typically involves the following steps:
Cycloaddition Reaction: The formation of the pyrazole ring can be achieved through a [3+2] cycloaddition reaction involving an alkyne and a nitrile imine intermediate.
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethoxy reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazol-3-amine has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.
Agrochemicals: It is used in the development of new pesticides and herbicides, leveraging its trifluoroethoxy group for enhanced efficacy.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:
- 1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-4-carboxylate
- 1-Methyl-5-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-4-carboxylic acid
These compounds share the trifluoroethoxy group but differ in their functional groups attached to the pyrazole ring
Properties
IUPAC Name |
1-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O/c1-13-5(2-6(11)12-13)3-14-4-7(8,9)10/h2H,3-4H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOQLIBZNKAZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2731636.png)
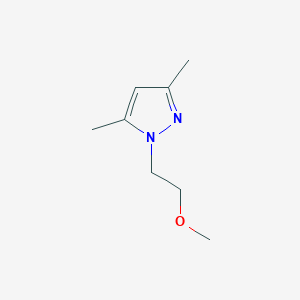
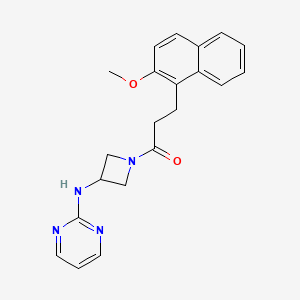
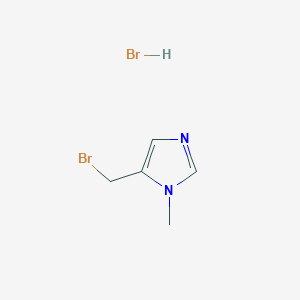
![Methyl 2-amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731641.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2731642.png)
![N-[(4-FLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2731645.png)
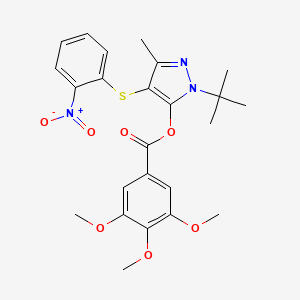
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)
![N-(2-ethylphenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2731655.png)

![N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2731657.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2731658.png)
